D-Glucopyranose, pentaacetate D-Glucopyranose, pentaacetate
Brand Name: Vulcanchem
CAS No.: 83-87-4
VCID: VC21194821
InChI: InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16?/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C16H22O11
Molecular Weight: 390.34 g/mol

D-Glucopyranose, pentaacetate

CAS No.: 83-87-4

Cat. No.: VC21194821

Molecular Formula: C16H22O11

Molecular Weight: 390.34 g/mol

* For research use only. Not for human or veterinary use.

D-Glucopyranose, pentaacetate - 83-87-4

CAS No. 83-87-4
Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
IUPAC Name [(2R,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16?/m1/s1
Standard InChI Key LPTITAGPBXDDGR-IWQYDBTJSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Melting Point 123.65 °C

Chemical Identity and Structure

Nomenclature and Identifiers

D-Glucopyranose pentaacetate is known by several names in scientific literature and chemical databases. The compound has multiple CAS registry numbers corresponding to different forms, including 604-68-2 for the general form, 83-87-4 as listed in PubChem, and 3891-59-6 specifically for the alpha-anomer . Its systematic IUPAC name is [(2R,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate, though it is commonly referred to by synonyms including 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose, Peracetylglucose, and alpha,beta-D-Glucose Pentaacetate . The molecular formula is C16H22O11 with a precise molecular weight of 390.34 g/mol .

Table 1. Chemical Identifiers of D-Glucopyranose Pentaacetate

ParameterInformation
CAS Numbers604-68-2 (general form), 83-87-4, 3891-59-6 (alpha-anomer)
Molecular FormulaC16H22O11
Molecular Weight390.34 g/mol
IUPAC Name[(2R,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Common Synonymsalpha-D-Glucose pentaacetate, α-Pentacetylglucose, Penta-O-acetyl-D-glucopyranose

Structural Characteristics

The structure of D-glucopyranose pentaacetate consists of a glucose pyranose ring with all five hydroxyl groups (at positions C-1, C-2, C-3, C-4, and C-6) acetylated. This complete acetylation significantly alters the compound's physicochemical properties compared to unmodified glucose, particularly by reducing its hydrophilicity and increasing its lipophilicity . The molecule maintains the chair conformation typical of pyranose rings, with the acetyl groups positioned according to the stereochemistry of the parent glucose molecule. The acetylation pattern follows the typical stereochemistry of D-glucose, with specific configurations at each chiral center (3R,4S,5R,6R) .

Anomeric Forms

D-Glucopyranose pentaacetate exists in two anomeric forms: alpha and beta, which differ in the orientation of the acetyl group at the C-1 position . Nuclear Magnetic Resonance (NMR) spectroscopy clearly distinguishes these anomers. In the proton NMR spectrum, the H-1 signal of the alpha-anomer appears at approximately 6.31-6.32 ppm, while the beta-anomer shows its H-1 signal at about 5.69-5.71 ppm . Similarly, in the carbon-13 NMR spectrum, the C-1 signal of the alpha-anomer appears at around 89.2 ppm, while the beta-anomer exhibits its C-1 signal at approximately 91.8 ppm . These anomeric forms display different biological activities, particularly with respect to their effects on insulin secretion .

Physical and Chemical Properties

Physical State and Appearance

D-Glucopyranose pentaacetate typically appears as a white to light yellow crystalline powder at room temperature . The compound is solid at standard conditions and can be purified to obtain colorless crystals. It is described as odorless when pure, which is an important characteristic for certain applications, particularly in food products where it serves as a bitter principle without contributing unwanted aromas .

Physicochemical Parameters

The physicochemical properties of D-glucopyranose pentaacetate have been well characterized through various experimental measurements and estimates. The melting point ranges from 110-113°C, with slight variations reported between different sources . Its boiling point is estimated to be approximately 435.58°C, though this is noted as a rough estimate rather than an experimentally determined value . The compound has an estimated density of 1.3984 g/cm³ . Its optical activity is significant, with a specific rotation [α]20/D ≥+98° (c = 1 in ethanol) .

Table 2. Physicochemical Properties of D-Glucopyranose Pentaacetate

PropertyValueSource
Melting Point111-113°C, 110°C
Boiling Point435.58°C (estimate)
Density1.3984 g/cm³ (estimate)
Optical Activity[α]20/D ≥+98° (c = 1 in ethanol)
LogP1.87 at 25°C and pH 5.7
Water Solubility< 5 g/L at 25°C
Chloroform Solubility0.1 g/mL, clear, colorless

The compound's solubility profile reflects its acetylated nature, showing limited water solubility (<5 g/L at 25°C) but good solubility in organic solvents like chloroform (0.1 g/mL) . This solubility behavior is consistent with its moderate lipophilicity, as indicated by its LogP value of 1.87 at 25°C and pH 5.7 . The reduced water solubility compared to unmodified glucose is a direct consequence of the acetylation of all hydroxyl groups, which diminishes the molecule's ability to form hydrogen bonds with water molecules.

Spectroscopic Properties

Detailed spectroscopic data is available for D-glucopyranose pentaacetate, particularly from NMR studies that provide valuable information for structural confirmation and purity assessment. Both 1H and 13C NMR spectra show characteristic signals for the acetyl groups and the glucose backbone . The acetyl methyl groups typically appear as singlets in the region of 2.0-2.1 ppm in the 1H NMR spectrum and around 20.6-21.0 ppm in the 13C NMR spectrum . The carbonyl carbons of the acetate groups give signals in the range of 168.9-170.8 ppm in the 13C spectrum .

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) have been employed to establish correlations between protons and between protons and carbons, respectively, enabling complete assignment of all signals in the NMR spectra . These detailed spectroscopic characterizations are essential for confirming the structure and purity of synthesized D-glucopyranose pentaacetate samples.

Synthesis and Purification Methods

Synthetic Routes

The standard synthetic approach to D-glucopyranose pentaacetate involves the acetylation of all hydroxyl groups in glucose using acetic anhydride (Ac2O) as the acetylating agent and 4-dimethylaminopyridine (DMAP) as a catalyst . In a typical procedure, glucose (11.1 mmol) is suspended in dichloromethane (CH2Cl2) and treated with acetic anhydride (5.5 equivalents). Upon addition of 5 mol% DMAP, the reaction proceeds efficiently, and the progress can be monitored by 1H NMR spectroscopy .

The reaction conditions, particularly the stirring speed, can influence the efficiency of the process. Experiments have been conducted at different stirring rates (300, 8000, and 10000 rpm) to optimize the reaction conditions . After complete conversion, the reaction mixture is worked up by extracting with dichloromethane, washing with saturated sodium bicarbonate solution and water, drying over sodium sulfate, and concentrating under vacuum. This procedure typically yields the pentaacetylated glucose quantitatively as a syrup .

Purification Techniques

Several purification methods have been documented for D-glucopyranose pentaacetate. Crystallization is the most common approach, with suitable solvents including methanol, ethanol, or 95% ethanol . For highest purity, three successive recrystallizations from 95% ethanol have been recommended . The purified compound can be obtained as colorless crystals or as a white to off-white powder, depending on the specific purification conditions employed .

Selective deacetylation methodologies have also been developed, allowing for the conversion of pentaacetylated glucose to tetraacetylated derivatives. This process typically involves treating the peracetylated glucose with hydrazine acetate in dimethylformamide (DMF), followed by extraction with ethyl acetate, washing, drying, and concentration under reduced pressure . The resulting tetraacetylated glucose can be characterized by NMR spectroscopy to confirm the selective removal of one acetyl group, typically from the anomeric position (C-1) .

Biological and Pharmacological Properties

Effects on Insulin Secretion

One of the most significant biological activities of D-glucopyranose pentaacetate is its effect on insulin secretion. Interestingly, the alpha and beta anomers display distinct biological responses in this regard. The alpha-anomer of D-glucose pentaacetate has been reported to cause an immediate increase in insulin output when tested on rat pancreatic islets . In contrast, the beta-anomer first produces a transient inhibition of insulin release, followed by a secondary rise in secretory rate . This differential effect based on anomeric configuration highlights the importance of stereochemistry in the biological activity of saccharide derivatives.

Other Biological Activities

Applications

Food Industry Applications

D-Glucopyranose pentaacetate finds application in the food industry primarily as a bitter principle in various food products . It is commonly used in spice blends, condiments, and alcoholic beverages to impart a bitter taste component. The typical concentration ranges from approximately 100 to 1500 ppm in the finished consumer product . This application takes advantage of the compound's bitter taste profile while benefiting from its odorless nature, allowing it to contribute bitterness without affecting the aroma profile of the food product.

The compound's regulatory status supports its use in food applications, as indicated by its inclusion in FDA regulations (21 CFR 172.515) . Its Environmental Working Group (EWG) Food Score of 1 suggests a favorable safety profile for food applications . The Food and Drug Administration has assigned it the unique ingredient identifier (UNII) 1CS424NS93, further facilitating its regulatory tracking in food applications .

Research Applications

In addition to its commercial applications in the food industry, D-glucopyranose pentaacetate serves as a valuable research tool in carbohydrate chemistry and biochemistry. Its well-defined structure and physical properties make it useful as a model compound for studying peracetylated carbohydrates. The compound's role in modulating insulin secretion also positions it as a potential tool in diabetes research, where it could help elucidate mechanisms of insulin release and potentially guide the development of therapeutic approaches.

Furthermore, D-glucopyranose pentaacetate serves as a precursor for the synthesis of other modified glucose derivatives. Through selective deacetylation, it can be converted to tetraacetylated glucose, which in turn can serve as an intermediate for further synthetic modifications . This utility in organic synthesis extends its research applications beyond direct biological studies to include its role as a building block in carbohydrate chemistry.

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